molecular formula C12H14Cl2N6O B1665403 Acdpp hydrochloride CAS No. 37804-11-8

Acdpp hydrochloride

Cat. No. B1665403
CAS RN: 37804-11-8
M. Wt: 329.18 g/mol
InChI Key: CXIHLPLRTFPHKX-UHFFFAOYSA-N
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Description

ACDPP hydrochloride is a selective mGlu5 antagonist . Its chemical name is 3-Amino-6-chloro-5-dimethylamino-N-2-pyridinylpyrazinecarboxamide hydrochloride .


Molecular Structure Analysis

The molecular weight of ACDPP hydrochloride is 329.19 . Its chemical formula is C12H14Cl2N6O . The InChI Key is CXIHLPLRTFPHKX-UHFFFAOYSA-N .

Scientific Research Applications

ACDPP Hydrochloride: Scientific Research Applications

1. Biochemical Assays and Enzyme Activity Studies ACDPP hydrochloride’s solubility in aqueous solutions enhances its stability, making it suitable for biochemical assays. Researchers utilize it to investigate enzyme activities and interactions within cyclic nucleotide signaling pathways .

Cyclic Nucleotide Signaling Pathways: It serves as a tool to probe the signaling pathways and physiological effects mediated by cyclic nucleotides. This allows for the selective activation of cyclic nucleotide-dependent protein kinases, facilitating the study of their effects on cellular functions .

Bactericidal and Antibacterial Activities: ACDPP hydrochloride has been researched for its bactericidal and antibacterial properties. It’s used in polymers that exhibit bactericidal activities, which is significant in developing new antimicrobial materials.

Antagonist at mGlu 5 Receptor: This compound acts as an antagonist at the mGlu 5 receptor, which is important in studying neurological pathways and potential treatments for neurological disorders .

Mechanism of Action

Target of Action

ACDPP hydrochloride is a selective antagonist at the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in modulating excitatory neurotransmission in the brain.

Mode of Action

ACDPP hydrochloride interacts with the mGlu5 receptor and inhibits its function . It inhibits human mGlu5 receptor-mediated calcium flux with an IC50 of 134 nM . This means that ACDPP hydrochloride prevents the mGlu5 receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity.

Biochemical Pathways

The primary biochemical pathway affected by ACDPP hydrochloride is the glutamatergic signaling pathway . By antagonizing the mGlu5 receptor, ACDPP hydrochloride inhibits the downstream effects of glutamate signaling, which include calcium influx and activation of various intracellular signaling cascades. These cascades can influence a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal excitability.

Result of Action

The molecular and cellular effects of ACDPP hydrochloride’s action primarily involve the modulation of neuronal activity . By inhibiting mGlu5 receptor-mediated signaling, ACDPP hydrochloride can reduce neuronal excitability and alter synaptic transmission. This can have various effects on brain function, depending on the specific neural circuits involved.

Future Directions

ACDPP hydrochloride has been discontinued from sale for commercial reasons . Its future directions are unclear at this point.

properties

IUPAC Name

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHLPLRTFPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587877
Record name 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acdpp hydrochloride

CAS RN

37804-11-8
Record name 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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